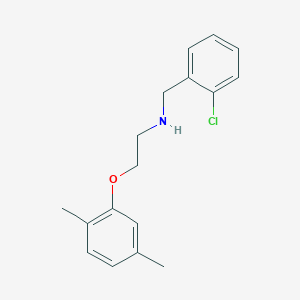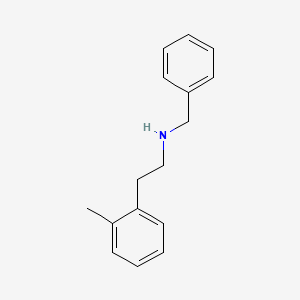
2,3-Dichloro-N-(cyclohexylmethyl)aniline
Overview
Description
2,3-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound that falls under the category of substituted anilines. This compound has a diverse range of applications in various fields of research and industry, such as pharmaceuticals, agriculture, and material science. The molecular formula of this compound is C13H17Cl2N, and it has a molecular weight of 258.19 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-N-(cyclohexylmethyl)aniline is represented by the SMILES notation: C1CCC(CC1)CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Scientific Research Applications
Synthesis and Applications : Dichloro-aniline derivatives serve as intermediates in the production of efficient and low-toxic pesticides and herbicides. The synthesis methods of these intermediates are crucial for developing new chemical products (Zhou Li-shan, 2002).
Chemical Properties and Reactions : The effects of chloro substitution on the aniline moiety significantly influence the chemical properties and reactions of these compounds. For instance, the nematic-isotropic transition temperature of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines is affected by dichloro substitution at the 2 or 3 positions (H. Hasegawa et al., 1989).
Reaction Mechanisms : Research on the reaction mechanisms involving anilines, such as the reversal of selectivity in reactions with dichloro compounds, provides insights into the complexities of chemical interactions and the role of solvents and secondary orbital interactions (Monika Tripathi et al., 2017).
Industrial Synthesis Processes : The use of Chapman rearrangement in the synthesis of N-phenyl-2,6-dichloro-aniline demonstrates an efficient method for producing these compounds with lower production costs and reduced environmental impact (Wu Pei, 2000).
Catalysis in Chemical Synthesis : The role of catalysts in the synthesis of dichloro-aniline derivatives, such as in the copper-promoted N-cyclopropylation of anilines, highlights the importance of catalysis in improving reaction efficiency and yield (S. Bénard et al., 2010).
Material Science Applications : The study of epoxy resins based on aromatic glycidylamines, including the kinetics of intramolecular cyclization of aniline derivatives, contributes to advancements in material science, particularly in the development of new polymer materials (Š. Podzimek et al., 1991).
properties
IUPAC Name |
2,3-dichloro-N-(cyclohexylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDDHANKRRSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-(cyclohexylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)

-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)
![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)